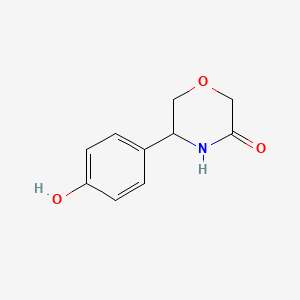

5-(4-Hydroxyphenyl)morpholin-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(4-Hydroxyphenyl)morpholin-3-one is a chemical compound with the molecular formula C10H11NO3 and a molecular weight of 193.2 g/mol It is characterized by the presence of a morpholine ring substituted with a hydroxyphenyl group at the 5-position and a ketone group at the 3-position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Hydroxyphenyl)morpholin-3-one typically involves the reaction of 4-hydroxybenzaldehyde with morpholine in the presence of an oxidizing agent. One common method includes the use of hydrogen peroxide as the oxidant under mild conditions . The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently oxidized to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

化学反応の分析

Types of Reactions

5-(4-Hydroxyphenyl)morpholin-3-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The ketone group

生物活性

5-(4-Hydroxyphenyl)morpholin-3-one is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound, also known by its CAS number 1391322-87-4, features a morpholine ring substituted with a hydroxyphenyl group. This structural arrangement contributes to its unique biological properties.

Biological Activity

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 (breast) | 12.5 | Induction of apoptosis |

| HepG2 (liver) | 15.0 | Cell cycle arrest |

| A549 (lung) | 10.0 | Inhibition of proliferation |

The compound's mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators such as cyclin D1 and p53 .

2. Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected strains are summarized below:

| Microorganism | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 8 | Bactericidal |

| Escherichia coli | 16 | Bacteriostatic |

| Pseudomonas aeruginosa | 32 | Bactericidal |

The compound's antimicrobial action is believed to disrupt bacterial cell wall synthesis and inhibit essential enzymatic functions .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in cancer cell metabolism and proliferation.

- Receptor Modulation : It may modulate signaling pathways associated with growth factors, leading to reduced tumor growth and enhanced apoptosis.

Case Studies

Several studies have explored the therapeutic potential of this compound in clinical settings:

- Case Study 1 : A preclinical trial involving mice with induced tumors showed a significant reduction in tumor size following treatment with the compound, highlighting its potential for cancer therapy.

- Case Study 2 : In a study focusing on antimicrobial resistance, this compound was effective against multi-drug resistant strains of bacteria, suggesting its use as a novel antibiotic agent.

特性

IUPAC Name |

5-(4-hydroxyphenyl)morpholin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-8-3-1-7(2-4-8)9-5-14-6-10(13)11-9/h1-4,9,12H,5-6H2,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMMCXKABAJLLJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)CO1)C2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。